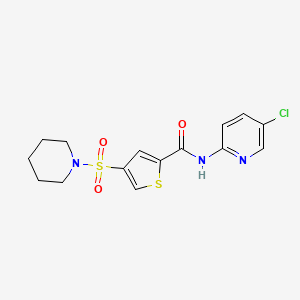

N-(5-氯-2-吡啶基)-4-(1-哌啶磺酰基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" is a compound of significant interest in medicinal chemistry due to its structural uniqueness and potential biological activity. Although direct studies on this specific compound are limited, research on structurally related compounds provides insights into its potential applications and characteristics.

Synthesis Analysis

The synthesis of compounds similar to "N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" involves complex reactions, including nucleophilic aromatic substitution and coupling reactions. For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides involves reactions with different amines starting from 4-chloropyridine-2-carboxylic acid methyl ester, which is obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes (Pan Qing-cai, 2011).

Molecular Structure Analysis

The molecular structure of compounds like "N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" has been studied using various techniques, including X-ray diffraction and computational methods. These studies reveal the importance of specific substituents and structural motifs in determining the overall geometry and electronic distribution within the molecule. An example includes the synthesis and structural elucidation of solvated carboxamides, providing insights into the planar and non-planar arrangements of such molecules (Surajit Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" and its analogs involves interactions with various biological targets and the formation of complexes with metals. Research on similar compounds has demonstrated diverse chemical behaviors, including the ability to undergo cyclopalladation reactions, highlighting their potential as ligands in coordination chemistry (Y. Nojima et al., 1996).

科学研究应用

1. 环钯化和反应性

- 环钯化反应对于理解某些化合物的反应性和应用非常重要。例如,Nojima、Nonoyama 和 Nakajima (1996) 的研究探讨了 N-(对甲硫酰基甲基)吡咯烷和 -哌啶的环钯化,强调了硫酰胺-N 取代基在环钯化反应性中的空间位阻的重要性 (Nojima, Nonoyama, & Nakajima, 1996).

2. 分子相互作用研究

- Shim 等人 (2002) 对相关化合物与大麻素受体的分子相互作用的研究可以提供对类似化合物相互作用机制和潜在治疗应用的见解 (Shim et al., 2002).

3. 拮抗剂特性

- Forster 等人 (1995) 研究了 WAY-100635 的药理学特征,该化合物在结构上与 N-(5-氯-2-吡啶基)-4-(1-哌啶磺酰基)-2-噻吩甲酰胺有关,提供了对类似化合物拮抗剂特性的见解 (Forster et al., 1995).

4. 杂环甲酰胺的合成和评价

- Norman 等人 (1996) 研究了杂环甲酰胺作为潜在抗精神病剂的合成和评价,这与理解相关化合物的治疗应用有关 (Norman et al., 1996).

5. 构效关系

- Lan 等人 (1999) 对吡唑衍生物的构效关系进行的研究,包括大麻素受体拮抗剂,对于推导结构相关化合物的活性特征非常有用 (Lan et al., 1999).

6. 药理学特征

- Grimwood 等人 (2011) 对 PF-04455242 进行了表征,这是一种新型 κ-阿片受体拮抗剂,这与理解类似化合物的药理学特征有关 (Grimwood et al., 2011).

7. 硫化反应

- Bergman 等人 (2011) 使用 P4S10-吡啶络合物进行了一项硫化反应的研究,这与理解涉及类似化合物的化学转化有关 (Bergman et al., 2011).

8. 生物活性衍生物的合成

- Khalid 等人 (2013) 合成了并评价了相关化合物的生物活性 O-取代衍生物,这可以提供对类似分子的生物活性的见解 (Khalid et al., 2013).

9. 阿尔茨海默病候选药物

- Rehman 等人 (2018) 合成了新的杂环衍生物作为阿尔茨海默病的潜在候选药物,这与理解结构类似化合物的治疗潜力有关 (Rehman et al., 2018).

属性

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S2/c16-11-4-5-14(17-9-11)18-15(20)13-8-12(10-23-13)24(21,22)19-6-2-1-3-7-19/h4-5,8-10H,1-3,6-7H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGPBMNOFBGBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)

![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)

![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)

![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)